![molecular formula C10H7IN2O B2920218 6-(4-iodophenyl)pyridazin-3(2H)-one CAS No. 586950-22-3](/img/structure/B2920218.png)
6-(4-iodophenyl)pyridazin-3(2H)-one
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Overview
Description
Synthesis Analysis
- Inverse Electron Demand Diels-Alder Reaction : Lewis acid-mediated inverse electron demand Diels-Alder reactions between 3-monosubstituted s-tetrazine and silyl enol ethers provide functionalized pyridazines, including 3-bromo-pyridazines .
- C-C Bond Cleavage Approach : An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
- Cu(II)-Catalyzed Cyclizations : Cu(II)-catalyzed aerobic 6-endo-trig cyclizations yield 1,6-dihydropyridazines and pyridazines, depending on the choice of reaction solvent .
- Aza-Diels-Alder Reaction : An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides highly regioselective synthesis of 6-aryl-pyridazin-3-amines .
Scientific Research Applications
Synthesis and Chemical Reactions
6-(4-iodophenyl)pyridazin-3(2H)-one is involved in various chemical syntheses and reactions, showcasing its versatility in organic chemistry. For instance, it reacts with Grignard reagents, like phenylmagnesium bromide, to yield 1,4-addition products such as 4-phenyl-6-(α-styryl)pyridazin-3(2H)-ones. These products' structures are confirmed through electronic and infrared spectroscopy, underlining the compound's utility in synthesizing structurally diverse molecules (Ismail, Shams, El-Khamry, & Mostafa, 1984).
Pharmaceutical Applications
In the pharmaceutical domain, 6-(4-iodophenyl)pyridazin-3(2H)-one derivatives have been explored for their potential biological activities. The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. For example, it has been used to develop cardioactive agents, indicating its significant role in medicinal chemistry research aimed at treating cardiovascular diseases (Imran & Abida, 2016).
Material Science and Catalysis
In material science and catalysis, derivatives of 6-(4-iodophenyl)pyridazin-3(2H)-one are employed in the synthesis of complex molecular structures that could have applications in catalysis and the development of new materials. These applications demonstrate the compound's potential in contributing to innovative solutions in various scientific and industrial fields.
properties
IUPAC Name |
3-(4-iodophenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTRNAWXVSBSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-iodophenyl)pyridazin-3(2H)-one |
Synthesis routes and methods
Procedure details
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